2-Methyl-1,3-oxazole-4,5-dicarboxylic acid

描述

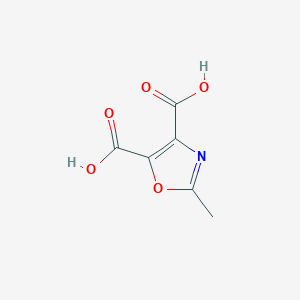

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1,3-oxazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5/c1-2-7-3(5(8)9)4(12-2)6(10)11/h1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYQJZAGTOCYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 1,3 Oxazole 4,5 Dicarboxylic Acid

Retrosynthetic Analysis of the 2-Methyl-1,3-oxazole-4,5-dicarboxylic Acid Scaffold

A retrosynthetic analysis of this compound suggests several potential disconnection points. The most logical approach involves breaking the C-O and C-N bonds of the oxazole (B20620) ring, a strategy common in azole synthesis. This leads back to a key intermediate, an α-acylamino ketone. Specifically, the target molecule can be disconnected to reveal an N-acetylated aminoketone precursor. This intermediate, in turn, can be derived from simpler, more readily available starting materials.

The primary disconnection pathways are:

Robinson-Gabriel type disconnection: This involves a cyclodehydration precursor, an N-acetyl-α-amino-β-ketodicarboxylic acid derivative. This highlights the formation of the oxazole from a linear acylamino ketone structure. pharmaguideline.com

[3+2] Cycloaddition disconnection: This approach breaks the molecule into a nitrile component (acetonitrile, providing the C2-methyl group) and a dicarbonyl species that can exist as a diazo compound or an equivalent synthon. nih.gov

These disconnections point towards key starting materials such as derivatives of oxaloacetic acid or tartaric acid, and a source for the N-C2 fragment, like acetamide (B32628) or acetonitrile.

Classical and Modern Approaches to Oxazole Ring Formation with Carboxylic Acid Functionalities

The formation of the oxazole ring is the cornerstone of the synthesis. Both classical and modern methods offer viable routes to oxazoles bearing carboxylic acid groups or their precursors, such as esters.

Several cyclization reactions are foundational to oxazole synthesis. organic-chemistry.org

Robinson-Gabriel Synthesis: This is a classic method that involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.comthepharmajournal.com For the target molecule, this would require the synthesis of a 2-(acetylamino)-3-oxobutanedioic acid derivative, which would then be cyclized using dehydrating agents like sulfuric acid or phosphorus pentachloride. pharmaguideline.com

Fischer Oxazole Synthesis: This method utilizes the reaction of cyanohydrins with aldehydes in the presence of an acid catalyst. thepharmajournal.com While adaptable, it is more commonly used for different substitution patterns.

Van Leusen Reaction: This modern approach synthesizes 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govijpsonline.com Modifications of this reaction could potentially be used to build the desired 4,5-disubstituted pattern.

Metal-Catalyzed Cyclizations: Contemporary organic synthesis often employs metal catalysts to achieve high efficiency and regioselectivity. Gold-catalyzed reactions of terminal alkynes with nitriles and an oxygen source from an oxidant represent a [2+2+1] annulation to form 2,5-disubstituted oxazoles. organic-chemistry.org Similarly, copper-catalyzed oxidative cyclizations of enamides provide a route to 2,5-disubstituted oxazoles under mild, room temperature conditions. organic-chemistry.org Palladium-catalyzed reactions have also been developed for the direct arylation and alkenylation of the oxazole core. organic-chemistry.orgijpsonline.com

Table 1: Comparison of Major Oxazole Synthesis Methods

| Method | Precursors | Key Features | Potential for Target Synthesis |

|---|---|---|---|

| Robinson-Gabriel Synthesis | α-Acylamino ketones | Classical, robust, uses dehydrating agents. pharmaguideline.com | High; direct route if the dicarboxylic precursor is accessible. |

| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Classic method, good for specific substitution patterns. thepharmajournal.com | Moderate; less direct for the 4,5-dicarboxylic pattern. |

| Van Leusen Reaction | Aldehydes, TosMIC | Modern, one-pot, good for 5-substituted oxazoles. nih.govijpsonline.com | Moderate; requires significant adaptation for 4,5-disubstitution. |

| Metal-Catalyzed Cyclization | Varies (e.g., alkynes, amides, enamides) | Modern, high efficiency, mild conditions, good functional group tolerance. organic-chemistry.org | High; offers versatile entry points to highly substituted oxazoles. |

The dicarboxylic acid functionality is often constructed within the precursors prior to oxazole ring formation. Condensation reactions are key to building the necessary carbon skeleton. For instance, a Claisen-type condensation between diethyl oxalate (B1200264) and ethyl acetate (B1210297) could, in principle, generate a β-keto ester. Further elaboration of this product would be necessary to install the second carboxylic group and the amino functionality required for the subsequent cyclization into the oxazole.

Multi-component reactions (MCRs) offer a highly efficient strategy for the one-pot synthesis of complex molecules like substituted oxazoles from simple and readily available starting materials. acs.orgrsc.org

An acid-promoted MCR can synthesize fully substituted oxazoles from arylglyoxals, nitriles, and various C-nucleophiles in a tandem cyclization. acs.org This approach, based on a Robinson-Gabriel type mechanism, highlights the power of MCRs in building molecular diversity. acs.org

Another strategy involves a one-pot oxazole synthesis followed by a Suzuki-Miyaura coupling reaction. beilstein-journals.orgtandfonline.com This method combines carboxylic acids, amino acids, and a dehydrative condensing reagent to form a 5-(triazinyloxy)oxazole intermediate, which then undergoes nickel-catalyzed coupling with a boronic acid. beilstein-journals.org While this specific example leads to aryl substitution at the 5-position, the principle of combining condensation, cyclization, and functionalization in a single pot is highly relevant.

Strategies for Introducing and Functionalizing Carboxylic Acid Groups on the Oxazole Nucleus

An alternative to incorporating the carboxylic acid groups into the precursors is to introduce or unmask them after the oxazole ring has been formed. acs.org

A common and practical approach is the synthesis of the corresponding diester, dimethyl or diethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate, followed by hydrolysis. The ester groups are generally more stable under various oxazole formation conditions and can be readily converted to carboxylic acids in a final step. For example, a highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids and isocyanoacetates has been developed. nih.govacs.org This reaction proceeds via an in-situ generated acylpyridinium salt. nih.govacs.org Applying this logic, one could envision a reaction leading to a 4-carboxy-5-ester substituted oxazole, which could then be fully hydrolyzed.

Functionalization can also be achieved through metalation. The oxazole ring can be deprotonated at the C2 position, but substitution at C4 and C5 often requires pre-functionalized starting materials or more complex directed metalation strategies. wikipedia.org

Introducing carboxylic acid groups via oxidation of pre-existing functional groups on the oxazole ring is a viable strategy. For instance, an oxazole core bearing methyl, hydroxymethyl, or formyl groups at the C4 and C5 positions could be oxidized to the corresponding dicarboxylic acid.

Common oxidation reagents for converting alkyl side chains on heterocyclic rings to carboxylic acids include:

Potassium permanganate (B83412) (KMnO₄)

Potassium dichromate (K₂Cr₂O₇)

Nitric acid (HNO₃)

The stability of the oxazole ring under these often harsh oxidative conditions must be considered. The oxazole ring itself can be susceptible to oxidation, potentially leading to ring cleavage. tandfonline.com Therefore, milder, more selective oxidation methods may be required for a successful transformation.

Direct Carboxylation Methods

The introduction of carboxyl groups directly onto a pre-formed oxazole ring represents an efficient strategy for the synthesis of oxazole carboxylic acids. While a direct two-fold carboxylation of 2-methyloxazole (B1590312) at the C4 and C5 positions to yield the target dicarboxylic acid is not prominently reported, methods for the monocarboxylation of oxazoles have been established and could potentially be adapted for a sequential or one-pot dicarboxylation.

One notable metal-free approach allows for the direct carboxylation of various aromatic heterocycles, including oxazoles, using carbon dioxide (CO₂) as the C1 source. organic-chemistry.org This method typically employs a strong base, such as cesium carbonate (Cs₂CO₃), to facilitate the deprotonation of the heterocyclic C-H bond, followed by nucleophilic attack on CO₂.

Copper-catalyzed reactions have also been shown to be effective for the regioselective carboxylation of the oxazole ring. mdpi.com For instance, a copper complex, [Cu(IPr)OH] (where IPr is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has been successfully used for the carboxylation of oxazoles. mdpi.com Such catalytic systems offer a pathway to introduce a carboxyl group under relatively mild conditions. The proposed mechanism for these reactions often involves the formation of an organometallic intermediate which then reacts with CO₂.

Table 1: Conditions for Direct Carboxylation of Oxazoles

| Catalyst/Base | C1 Source | Substrate | Key Features |

| Cesium Carbonate (Cs₂CO₃) | CO₂ | Oxazoles, Thiazoles | Metal-free conditions organic-chemistry.org |

| [Cu(IPr)OH] | CO₂ | Oxazoles | High regioselectivity mdpi.com |

Achieving dicarboxylation at both the C4 and C5 positions would likely require a step-wise approach or the development of a novel catalytic system capable of activating both C-H bonds.

Green Chemistry Approaches in the Synthesis of this compound and Related Oxazoles

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact. Key strategies include the use of microwave irradiation and ultrasound to accelerate reactions and the adoption of environmentally benign solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions. A significant example in this area is the environmentally benign, microwave-induced synthesis of various heterocyclic dicarboxylic acids. mdpi.com One reported synthesis, closely related to the target molecule, involves the cyclocondensation of 2,3-dibromosuccinic acid with amidinocarbamide in dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation for 6 minutes to produce 3H-2-guanidino-4,5-dihydro-1,3-oxazole-4,5-dicarboxylic acid. mdpi.com This demonstrates the feasibility of constructing the oxazole-4,5-dicarboxylic acid core using microwave technology.

Table 2: Microwave-Assisted Synthesis of a Dihydro-oxazole Dicarboxylic Acid Derivative

| Reactants | Solvent | Conditions | Product | Yield |

| 2,3-Dibromosuccinic acid, Amidinocarbamide | DMSO | Microwave, 6 min | 3H-2-guanidino-4,5-dihydro-1,3-oxazole-4,5-dicarboxylic acid | 80-87% mdpi.com |

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance chemical reactivity. While a specific application for the synthesis of this compound is not detailed, ultrasound has been successfully employed in the synthesis of other oxazole and oxadiazole derivatives, often resulting in reduced reaction times and improved yields under milder conditions. nio.res.inbeilstein-journals.org

Catalytic Methodologies in Oxazole Dicarboxylic Acid Synthesis

Transition metal catalysis provides a powerful platform for the construction and functionalization of the oxazole ring, offering high efficiency and selectivity. Palladium, copper, and nickel catalysts are particularly prominent in this field.

Nickel-Catalyzed Processes

Nickel catalysts have gained prominence as a more economical alternative to palladium for various cross-coupling reactions. A significant development in oxazole synthesis is a one-pot method for producing 2,4,5-trisubstituted oxazoles through a Suzuki-Miyaura coupling reaction. This process utilizes a nickel catalyst in a reaction between a carboxylic acid, an amino acid, and a dehydrative condensing agent with a boronic acid. This methodology is highly relevant as it allows for the construction of a fully substituted oxazole ring from simple starting materials.

Furthermore, nickel-catalyzed cross-coupling of 2-methylthio-oxazole with organozinc reagents has been developed for the synthesis of 2-substituted oxazoles. organic-chemistry.org This C-S activation strategy demonstrates the versatility of nickel catalysis in modifying the oxazole core.

Table 4: Nickel-Catalyzed Synthesis of Substituted Oxazoles

| Reaction Type | Starting Materials | Key Reagents | Product Type |

| One-pot Suzuki-Miyaura Coupling | Carboxylic acid, Amino acid | Ni catalyst, Boronic acid, Dehydrative condensing agent | 2,4,5-Trisubstituted oxazole |

| Cross-Coupling via C-S Activation | 2-Methylthio-oxazole | Ni catalyst, Organozinc reagents | 2-Substituted oxazole organic-chemistry.org |

Chemical Transformations and Reactivity of 2 Methyl 1,3 Oxazole 4,5 Dicarboxylic Acid

Reactivity of the Carboxylic Acid Moieties

The presence of two adjacent carboxylic acid groups on the oxazole (B20620) ring at the C4 and C5 positions governs a significant portion of the molecule's chemistry. These moieties can undergo a variety of reactions typical of carboxylic acids, including esterification, amidation, decarboxylation, and anhydride (B1165640) formation.

Esterification and Amidation Reactions

The carboxylic acid functions of 2-Methyl-1,3-oxazole-4,5-dicarboxylic acid are readily converted to their corresponding esters and amides through standard synthetic protocols.

Esterification: The formation of esters is a fundamental reaction of carboxylic acids. For this compound, this can be achieved by reacting the diacid with an alcohol in the presence of an acid catalyst. This reaction is reversible and typically driven to completion by removing the water formed during the reaction. The resulting diesters, such as dimethyl 2-methyl-1,3-oxazole-4,5-dicarboxylate, are important intermediates for further synthetic modifications. The hydrolysis of such esters back to the parent dicarboxylic acid is also a common transformation, often achieved under basic conditions using reagents like lithium hydroxide. chemicalbook.com

Amidation: The conversion of the carboxylic acid groups to amides is a robust and widely utilized transformation. This is particularly relevant in medicinal chemistry for creating libraries of compounds with diverse biological activities. The reaction typically involves activating the carboxylic acid, followed by treatment with a primary or secondary amine. Common coupling reagents used for this purpose include carbodiimides (like DCC or EDC) or uronium-based reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). researchgate.net For instance, the reaction of a similar compound, 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, with amino acids using TBTU as a coupling agent has been successfully demonstrated to form peptide derivatives. researchgate.net This indicates that both carboxylic acid groups on the title compound can be readily converted into a wide array of mono- and di-amides. nih.gov

Interactive Table: Amidation Reaction Conditions

| Amine Substrate | Coupling Reagent | Product Type | Reference |

| Primary Amines | TBTU | Dicarboxamide | researchgate.net |

| Secondary Amines | DCC/EDC | Dicarboxamide | numberanalytics.com |

| Amino Acid Esters | TBTU | Peptide Derivative | researchgate.net |

| Alkanamines | Not Specified | Dicarboxamide | nih.gov |

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a potential reaction pathway for this compound, particularly under thermal stress or in the presence of specific catalysts. numberanalytics.com While specific studies on the title compound are limited, the decarboxylation of aromatic and heterocyclic carboxylic acids is a known process. numberanalytics.comcdnsciencepub.comgoogle.com

The reaction often requires high temperatures and may be facilitated by catalysts such as copper or strong acids. numberanalytics.comgoogle.comnih.gov The stability of the resulting carbanion intermediate is a key factor; however, for oxazole-4,5-dicarboxylic acids, the electronic nature of the ring may not sufficiently stabilize the intermediate, making harsh conditions necessary. For related compounds like 5-hydroxyoxazole-4-carboxylic acid derivatives, instability towards decarboxylation has been noted, suggesting that certain substituents can significantly influence this pathway. nih.gov Thermal decomposition studies on analogous aromatic dicarboxylic acids, such as biphenyl-2,2′-dicarboxylic acid, show that decarboxylation is a major pathway at temperatures between 340 °C and 400 °C. acs.org

Anhydride and Imide Formation

The vicinal arrangement of the two carboxylic acid groups allows for the formation of a cyclic anhydride. This intramolecular dehydration reaction can typically be achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride or thionyl chloride. numberanalytics.com The resulting 2-methyl-1,3-oxazole-4,5-dicarboxylic anhydride would be a reactive intermediate, susceptible to nucleophilic attack.

This anhydride can serve as a precursor for the synthesis of cyclic imides. Reaction of the anhydride with a primary amine or ammonia (B1221849), followed by heating to eliminate water, would yield the corresponding N-substituted or unsubstituted imide. This two-step process is a standard method for forming five-membered cyclic imides from 1,2-dicarboxylic acids.

Electrophilic and Nucleophilic Reactions of the Oxazole Ring System

The oxazole ring is an electron-rich heterocycle, but its reactivity is significantly influenced by the substituents attached to it. The presence of a methyl group at C2 and two electron-withdrawing carboxylic acid groups at C4 and C5 dictates the ring's susceptibility to electrophilic and nucleophilic attack.

Ring-Opening Reactions and Subsequent Functionalization

While oxazoles are aromatic, the ring is susceptible to cleavage under various conditions, particularly in the presence of strong nucleophiles or under hydrolytic conditions. pharmaguideline.comslideshare.net Nucleophilic attack on the oxazole ring often results in ring cleavage rather than substitution. pharmaguideline.com For example, treatment of oxazoles with ammonia can lead to the formation of imidazoles via a ring-opening and recyclization sequence. pharmaguideline.comslideshare.net

The stability of the oxazole ring in this compound is also influenced by its substituents. Studies on related 5-hydroxyoxazole-4-carboxylic acid derivatives have shown they are highly unstable towards hydrolytic ring-opening. nih.gov Furthermore, metallation at the C2 position with strong bases like organolithium reagents can lead to an equilibrium with a ring-opened isonitrile species. wikipedia.org Oxidizing agents such as potassium permanganate (B83412) are also capable of cleaving the oxazole ring system. noteskarts.com

Interactive Table: Conditions for Oxazole Ring Opening

| Reagent/Condition | Resulting Product Type | Reference |

| Ammonia/Formamide | Imidazole derivative | pharmaguideline.com |

| Strong Base (e.g., BuLi) | Ring-opened isocyanide | pharmaguideline.comwikipedia.org |

| Hydrolysis (acid/base) | Acyclic amino ketone derivative | nih.gov |

| Oxidizing Agents (e.g., KMnO₄) | Cleavage products | slideshare.netnoteskarts.com |

Substitution Reactions on the Oxazole Core

Direct substitution on the carbon atoms of the oxazole ring in this compound is generally unfavorable due to the electronic nature of the substituted ring.

Electrophilic Substitution: Electrophilic aromatic substitution on an unsubstituted oxazole ring is difficult and, when it occurs, preferentially takes place at the C5 position. wikipedia.orgtandfonline.com The reaction requires the presence of electron-donating groups to activate the ring. pharmaguideline.comnoteskarts.com In the case of this compound, the C4 and C5 positions are already substituted with strongly electron-withdrawing (deactivating) carboxylic acid groups. These groups significantly reduce the electron density of the ring, making it highly resistant to attack by electrophiles. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are not expected to occur under normal conditions.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the oxazole ring typically requires the presence of a good leaving group, such as a halogen, usually at the electron-deficient C2 position. pharmaguideline.comwikipedia.org The title compound lacks any such leaving groups on its core structure. While the electron-withdrawing carboxylate groups might slightly increase the electrophilicity of the ring carbons, there are no viable pathways for direct nucleophilic substitution on the C-H or C-C bonds of the ring itself. The most probable site for nucleophilic interaction remains the carbonyl carbons of the acid moieties, as discussed in section 3.1.1.

Tautomerism and Isomerization of this compound Derivatives

The chemical behavior of derivatives of this compound is influenced by their potential to undergo isomerization and tautomerism, phenomena common to many heterocyclic systems.

Isomerization:

Research into related heterocyclic systems has revealed controlled isomerization pathways that can lead to the formation of oxazole-4-carboxylic acid derivatives from isoxazole (B147169) precursors. nih.gov This transformation is significant as it provides a method for synthesizing substituted oxazoles, which are valuable building blocks in organic chemistry. nih.gov

A key process involves the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles. Under specific conditions, these compounds can be converted into oxazole-4-carboxylates. nih.gov The reaction proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. The fate of this azirine is dependent on the reaction conditions. Non-catalytic thermolysis of the azirine intermediate leads to the formation of the oxazole ring, whereas catalytic conditions can revert it to a more stable isoxazole derivative. nih.gov

For example, 4-formyl-5-methoxyisoxazoles have been shown to yield methyl oxazole-4-carboxylates directly under Fe(II)-catalyzed conditions. nih.gov This controlled isomerization highlights a sophisticated method for manipulating the heterocyclic core to achieve the desired oxazole structure.

| Starting Material | Conditions | Intermediate | Product |

|---|---|---|---|

| 4-Acyl-5-methoxyisoxazoles | Fe(II) catalysis, MeCN, 50 °C | 2-Acyl-2-(methoxycarbonyl)-2H-azirine | Transient azirine isolated |

| Isolated 2H-azirine | Non-catalytic thermolysis (o-dichlorobenzene, 170 °C) | - | Oxazole |

| 4-Formyl-5-methoxyisoxazoles | Fe(II) catalysis, dioxane, 105 °C | - | Methyl oxazole-4-carboxylate |

Tautomerism:

While specific studies on the tautomerism of this compound are not extensively detailed in the provided literature, related heteroaromatic carboxylic acids exhibit forms of tautomerism that could be relevant to its derivatives. For instance, ortho-formyl heteroaromatic carboxylic acids are known to exist in equilibrium between an open aldehyde form and a cyclic hemiacetal form, a type of ring-chain tautomerism. mdpi.com Should a derivative of this compound be modified to contain an adjacent formyl group, a similar equilibrium could be possible.

Furthermore, if the carboxylic acid groups were converted to thio-derivatives, thiol-thione tautomerism would be expected, a phenomenon observed in heterocyclic thiones like 5-furan-2-yl pharmaguideline.comcutm.ac.inoxadiazole-2-thiol. mdpi.com

Redox Chemistry of the Oxazole System

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of related azoles like thiazoles, influencing its redox behavior. wikipedia.org The ring can undergo both oxidation and reduction, often leading to ring cleavage or modification.

Oxidation:

The oxidation of the oxazole ring is generally facile. pharmaguideline.com Strong oxidizing agents such as cold potassium permanganate or chromic acid can open the oxazole ring. pharmaguideline.com A notable reaction is the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN), which results in the formation of an imide and benzoic acid. wikipedia.org

A specific and novel oxidative pathway has been identified for C2-unsubstituted oxazoles, which involves enzymatic ring oxidation to a 2-oxazolone, a cyclic carbamate. nih.gov This biotransformation is catalyzed by the cytosolic enzyme aldehyde oxidase, not cytochrome P450 enzymes. nih.gov The mechanism involves the incorporation of an oxygen atom from water, which has been confirmed by H₂¹⁸O labeling studies. nih.gov This reaction has been observed for a number of 4- or 5-substituted 2H-oxazoles, establishing them as a new substrate class for aldehyde oxidase. nih.gov

| Substrate Example | Enzyme | Cofactor Requirement | Product | Key Finding |

|---|---|---|---|---|

| 5-(3-bromophenyl)oxazole | Aldehyde Oxidase | None (NADPH not required) | 2-Oxazolone derivative | ¹⁸O incorporation from H₂¹⁸O confirms the mechanism. |

Another significant oxidative reaction occurs with singlet oxygen. researchgate.net Oxazole derivatives can act as dienes in a [4+2]-cycloaddition reaction with singlet oxygen. This is a primary pathway for the auto-oxidation of oxazole, leading to ring cleavage products. The presence of substituents, such as a methyl group at the C2 position, can influence the stability of these ring-opened products. researchgate.net

The oxidative aromatization of oxazolines (the reduced form of oxazoles) is a common synthetic route to produce the oxazole ring. Reagents like manganese dioxide (MnO₂) are effective for this transformation, converting substituted oxazolines to their corresponding oxazoles in good yields. rsc.org

Reduction:

The reduction of the oxazole ring is also characterized by a tendency towards ring cleavage. Treatment with various reducing agents often results in the formation of open-chain products rather than stable, reduced heterocyclic rings. pharmaguideline.com

Derivative Synthesis and Functionalization Strategies

Synthesis of Mono- and Diesters of 2-Methyl-1,3-oxazole-4,5-dicarboxylic Acid

The conversion of the carboxylic acid groups of this compound into their corresponding esters is a fundamental derivatization strategy. Standard esterification procedures can be employed to yield both mono- and diesters. The choice of reaction conditions can influence the selective formation of the monoester over the diester.

One common method involves the reaction of the dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. The use of a large excess of the alcohol can drive the reaction towards the formation of the diester. To favor the monoester, stoichiometric control of the alcohol can be utilized, though this may result in a mixture of the diacid, monoester, and diester, requiring chromatographic separation.

Alternatively, the use of milder coupling agents can provide better control over the esterification process. For instance, the dicarboxylic acid can be activated with a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of the desired alcohol. This method is often carried out in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Table 1: General Conditions for Esterification of this compound

| Method | Reagents | Typical Conditions | Product(s) |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Mono- and/or Diester |

| Carbodiimide Coupling | Alcohol, Coupling Agent (e.g., DCC, EDC), Catalyst (e.g., DMAP) | Room Temperature | Mono- and/or Diester |

Preparation of Amide and Hydrazide Derivatives

The carboxylic acid functionalities of this compound are readily converted into amides and hydrazides, which are important intermediates for further synthetic transformations. The synthesis of these derivatives typically involves the activation of the carboxylic acid groups followed by reaction with an amine or hydrazine (B178648).

A common approach for amide synthesis is the use of coupling reagents to facilitate the formation of the amide bond. Reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) have been successfully employed for the synthesis of amino acid derivatives of similar oxazole (B20620) carboxylic acids. researchgate.net This method involves reacting the dicarboxylic acid with an amino acid ester in the presence of TBTU and a base, such as triethylamine (B128534) or diisopropylethylamine, in an appropriate solvent like dimethylformamide (DMF).

Similarly, hydrazides can be prepared by reacting the corresponding esters of this compound with hydrazine hydrate (B1144303) in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. The reaction is typically carried out at reflux temperatures. Alternatively, direct conversion of the dicarboxylic acid to the dihydrazide can be achieved using coupling agents.

Table 2: Synthesis of Amide and Hydrazide Derivatives

| Derivative | Method | Reagents | Typical Conditions |

| Amide | Coupling Agent | Amine, TBTU, Base (e.g., TEA) | Room Temperature |

| Hydrazide | From Ester | Hydrazine Hydrate, Alcohol | Reflux |

Functionalization at the Methyl Group (Position 2)

The methyl group at the 2-position of the oxazole ring is a key site for functionalization. This position can be activated for subsequent reactions, allowing for the introduction of a variety of substituents.

One of the most effective strategies for functionalizing the 2-methyl group is through deprotonation using a strong base, followed by reaction with an electrophile. nih.gov The use of a strong base like lithium diisopropylamide (LDA) can generate a carbanion at the methyl group, which can then be alkylated with various alkyl halides to introduce new carbon-carbon bonds. nih.gov This approach allows for the extension of the carbon chain at the 2-position, leading to a wide range of extended and functionalized oxazoles. nih.gov

Another strategy involves the conversion of the 2-methyl group into a more reactive 2-(halomethyl) group. nih.gov This can be achieved through radical halogenation. The resulting 2-(halomethyl)oxazoles are versatile intermediates that can undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities at the 2-position. nih.gov

Regioselective Derivatization of the Oxazole Ring

The oxazole ring of this compound and its derivatives can undergo regioselective functionalization. The electronic nature of the oxazole ring and the directing effects of the existing substituents play a crucial role in determining the position of substitution.

Lithiation has been shown to be a powerful tool for the regioselective functionalization of oxazole rings. rsc.org In methyl-substituted oxazole-carboxylic acids, deprotonation can occur at specific methyl groups depending on the substitution pattern and the base used. rsc.org For this compound, selective deprotonation of the oxazole ring itself might be challenging due to the acidity of the carboxylic acid protons and the 2-methyl group. However, in the corresponding diester derivatives, regioselective lithiation of the oxazole ring followed by quenching with an electrophile could be a viable strategy for introducing substituents at specific positions.

Another approach to regioselective derivatization involves the introduction of a functional group that can then be further modified. For instance, the synthesis of methyl 2-aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates has been reported. researchgate.net This suggests that sulfonation of the oxazole ring at the 5-position is possible, and the resulting sulfonyl chloride can then react with various nucleophiles, such as amines and amidines, to introduce a range of sulfonamide derivatives. researchgate.net

Synthesis of Poly-substituted Oxazole Derivatives

This compound and its derivatives serve as valuable starting materials for the synthesis of more complex, poly-substituted oxazoles. These highly functionalized oxazoles are of interest in medicinal chemistry and materials science.

A one-pot method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed, which utilizes carboxylic acids and amino acids as key building blocks. nih.gov While this method builds the oxazole ring from scratch, the principles can be adapted to use derivatives of this compound as precursors for further elaboration. For example, the carboxylic acid groups can be converted to other functional groups that can participate in subsequent ring-forming or cross-coupling reactions.

Furthermore, the combination of functionalization strategies at the 2-methyl group and regioselective derivatization of the oxazole ring can lead to the synthesis of poly-substituted oxazoles. For instance, alkylation at the 2-methyl position, followed by a regioselective reaction on the oxazole ring, would result in a highly substituted oxazole derivative with diverse functionalities.

Advanced Spectroscopic and Structural Characterization of 2 Methyl 1,3 Oxazole 4,5 Dicarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Methyl-1,3-oxazole-4,5-dicarboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments would be essential for an unambiguous structural assignment.

Proton (¹H) NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For this compound, one would expect to observe signals corresponding to the methyl group protons and the two carboxylic acid protons. The chemical shift of the methyl protons would be indicative of their attachment to the oxazole (B20620) ring. The carboxylic acid protons would likely appear as broad singlets at a downfield chemical shift, and their presence could be confirmed by deuterium (B1214612) exchange.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be expected to show signals for the methyl carbon, the two carboxylic acid carbons, and the three carbons of the oxazole ring. The chemical shifts of these carbons would provide insight into their electronic environment and hybridization.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms.

Correlation Spectroscopy (COSY) would be used to identify proton-proton couplings. For this molecule, it would primarily confirm the absence of couplings for the isolated methyl group.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would reveal direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signal of the methyl group to its corresponding carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the carboxylic acid groups, the C=O stretching of the carbonyls, and the C-O and C=N stretching vibrations of the oxazole ring.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | Data not available in the scientific literature. |

| C=O (Carboxylic Acid) | Data not available in the scientific literature. |

| C=N (Oxazole Ring) | Data not available in the scientific literature. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact molecular weight of this compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer clues about the stability of different parts of the molecule and help to confirm the proposed structure.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

|---|---|

| [M]+ | Data not available in the scientific literature. |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This would offer an unambiguous confirmation of the molecule's connectivity and conformation. To date, no crystal structure for this specific compound has been reported in the publicly accessible crystallographic databases.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound and its derivatives are crucial for understanding their electronic structure and potential applications in materials science and as fluorescent probes. The oxazole ring, being an aromatic heterocycle, exhibits characteristic electronic transitions that can be modulated by the nature and position of substituents.

Electronic Absorption (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectra of oxazole derivatives are characterized by π → π* transitions within the aromatic system. The position and intensity of these absorption bands are sensitive to the electronic effects of the substituents attached to the oxazole core. For the parent this compound, the presence of two electron-withdrawing carboxylic acid groups is expected to influence the energy of the molecular orbitals involved in these transitions.

While specific experimental data for this compound is not extensively available in the literature, studies on structurally related 2,5-disubstituted oxazole-4-carboxylate derivatives provide valuable insights into the absorption characteristics of this class of compounds. A series of naturally occurring oxazole derivatives, known as macrooxazoles, which feature a methyl carboxylate group at the 4-position, exhibit distinct absorption bands in the UV region. mdpi.comnih.govbohrium.com

The UV absorption data for these related compounds, measured in methanol, are summarized in the table below. mdpi.com

| Compound Name | λ_max (nm) | log ε |

| Methyl 5-(2-Hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate | 202, 227, 277 | 4.15, 4.14, 3.36 |

| Methyl 5-(1,2-Dihydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate | 202, 227, 278 | 4.15, 4.12, 3.21 |

| Methyl 2-(4-Hydroxybenzyl)-vinyloxazole-4-carboxylate | 201, 228, 272 | 4.01, 3.96, 3.89 |

| Methyl 2-(4-Hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate | 201, 227, 274 | 4.06, 3.96, 3.35 |

The data reveals that these oxazole-4-carboxylate derivatives consistently show multiple absorption bands in the range of approximately 200 to 280 nm. mdpi.com The bands around 201-202 nm and 227-228 nm can be attributed to higher-energy π → π* transitions within the oxazole and benzenoid systems. The lower-energy band, observed between 272 nm and 278 nm, is likely associated with a π → π* transition involving a greater degree of charge transfer character, influenced by the substituents on the oxazole ring. mdpi.com The molar absorptivity (ε) values, indicated by log ε, are in the range of 3.21 to 4.15, which is typical for such electronic transitions. mdpi.com

For this compound, the electronic absorption spectrum is expected to be influenced by the auxochromic methyl group at the 2-position and the chromophoric carboxylic acid groups at the 4- and 5-positions. Theoretical studies on the electronic structure of methyl-substituted oxazoles suggest that the methyl group can affect the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The carboxylic acid groups, being electron-withdrawing, would likely cause a blue shift (hypsochromic shift) of the absorption maxima compared to derivatives with electron-donating groups.

Emission (Fluorescence) Spectroscopy

The fluorescence properties of oxazole derivatives are of significant interest, as many have found applications as fluorophores and scintillators. The oxazole ring itself can be a component of a fluorescent chromophore, and its emission characteristics are highly dependent on the nature of its substituents and the surrounding environment.

Generally, 2,5-disubstituted aryloxazoles are known to be fluorescent. researchgate.net The introduction of π-conjugated systems at the 2- and 5-positions of the oxazole ring can lead to the development of fluorescent dyes with emissions in the visible region and significant Stokes shifts. researchgate.net The fluorescence in these systems often arises from an intramolecular charge transfer (ICT) state, which can be sensitive to solvent polarity. researchgate.net

In the case of this compound, the presence of the electron-withdrawing carboxylic acid groups at positions 4 and 5 is expected to significantly influence its fluorescence properties. While detailed experimental fluorescence data for this specific compound is scarce, it is plausible that it may exhibit fluorescence, although the quantum yield might be modest compared to oxazoles with strong donor-acceptor architectures. The emission wavelength would be dependent on the extent of electronic delocalization in the excited state. For some d10-metal-imidazole-4,5-dicarboxylate compounds, which are structurally analogous in terms of the dicarboxylic acid substitution on a five-membered heterocycle, strong blue emissions have been observed in the solid state. rsc.org This suggests that the dicarboxylate substitution pattern on a heterocyclic ring can be conducive to luminescence.

Further research into the photophysical properties of this compound and its simple esters is warranted to fully characterize their absorption and emission behavior and to explore their potential as building blocks for novel functional materials.

Theoretical and Computational Chemistry Studies of 2 Methyl 1,3 Oxazole 4,5 Dicarboxylic Acid

Quantum-Chemical Calculations on Electronic Structure and Reactivity

Quantum-chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic properties of organic molecules due to its balance of accuracy and computational cost. nih.govnih.gov For 2-Methyl-1,3-oxazole-4,5-dicarboxylic acid, DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. researchgate.net

These calculations can provide a detailed picture of the molecule's three-dimensional structure. For instance, DFT can determine the planarity of the oxazole (B20620) ring and the preferred orientation of the two carboxylic acid groups relative to the ring. The electronic properties, such as the molecular dipole moment, polarizability, and the distribution of electron density, can also be computed. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the regions of a molecule that are rich or poor in electrons, which is essential for predicting intermolecular interactions. researchgate.netresearchgate.net

Table 1: Predicted Geometric Parameters for this compound using DFT Note: These are representative values based on DFT studies of similar heterocyclic carboxylic acids.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| O1-C2 | 1.37 Å | |

| C2-N3 | 1.31 Å | |

| N3-C4 | 1.39 Å | |

| C4-C5 | 1.38 Å | |

| C5-O1 | 1.36 Å | |

| C4-C(OOH) | 1.48 Å | |

| C5-C(OOH) | 1.48 Å | |

| Bond Angles | ||

| O1-C2-N3 | 115° | |

| C2-N3-C4 | 109° | |

| N3-C4-C5 | 107° | |

| C4-C5-O1 | 105° | |

| C5-O1-C2 | 104° |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's reactivity and kinetic stability. dntb.gov.ua

A small HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule's framework indicates where these reactions are most likely to occur. Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. dntb.gov.ua

Table 2: Calculated FMO Properties and Global Reactivity Descriptors Note: Values are hypothetical, based on typical results for related organic molecules.

| Property | Symbol | Formula | Predicted Value |

| Highest Occupied Molecular Orbital | EHOMO | - | -6.8 eV |

| Lowest Unoccupied Molecular Orbital | ELUMO | - | -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.15 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Electrophilicity Index | ω | μ² / (2η) | 3.25 eV |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net This is particularly important for flexible molecules like this compound, which has rotatable bonds associated with its two carboxylic acid groups. nih.gov

MD simulations model the movements of atoms by solving Newton's equations of motion, allowing researchers to explore the molecule's conformational landscape. ajchem-a.com For a dicarboxylic acid, these simulations can reveal the different stable or metastable conformations (conformers) and the energy barriers between them. nih.gov The simulations can also account for environmental effects, such as the presence of a solvent, which can significantly influence conformational preferences through interactions like hydrogen bonding. nih.gov Analysis of the simulation trajectory can yield information on structural stability, flexibility, and intramolecular hydrogen bonding patterns. Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often calculated to assess the stability of the molecule's conformation and the flexibility of specific regions, respectively. researchgate.net

Mechanistic Investigations through Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, providing insights into the pathways through which chemical transformations occur. nih.govacs.org For reactions involving this compound, such as its synthesis or subsequent derivatization, computational methods can be used to map out the entire reaction coordinate.

Using DFT, researchers can locate and characterize the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov By calculating the energy barriers associated with different potential pathways, the most favorable reaction mechanism can be identified. For example, in the synthesis of 4,5-disubstituted oxazoles, a plausible mechanism involves the in-situ activation of a carboxylic acid, nucleophilic attack, and subsequent cyclization. nih.gov Computational modeling can validate such proposed steps by calculating the energetics of each intermediate and transition state, confirming the feasibility of the proposed pathway. acs.org

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be used to interpret and verify experimental data. mdpi.com DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of specific spectral bands to the corresponding molecular vibrations. mdpi.com Similarly, calculated NMR chemical shifts (for ¹H, ¹³C, etc.) can be correlated with experimental NMR data to confirm the structure of the synthesized compound. nih.gov The close agreement often found between theoretical predictions and experimental results provides strong evidence for the proposed molecular structure and can help elucidate complex spectra. researchgate.netmdpi.com

Table 3: Comparison of Predicted and Typical Experimental Spectroscopic Data Note: Predicted values are derived from DFT calculations; experimental ranges are based on typical values for similar functional groups.

| Spectroscopic Data | Assignment | Predicted Value | Typical Experimental Range |

| IR Frequencies (cm⁻¹) | |||

| O-H Stretch (Carboxylic Acid) | 3100 cm⁻¹ | 3300-2500 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid) | 1725 cm⁻¹ | 1760-1690 cm⁻¹ | |

| C=N Stretch (Oxazole Ring) | 1580 cm⁻¹ | 1650-1550 cm⁻¹ | |

| ¹³C NMR Chemical Shifts (ppm) | |||

| C=O (Carboxylic Acid) | 165 ppm | 160-185 ppm | |

| C2 (Oxazole Ring) | 162 ppm | 150-165 ppm | |

| C4/C5 (Oxazole Ring) | 130-140 ppm | 125-150 ppm | |

| CH₃ (Methyl Group) | 14 ppm | 10-25 ppm | |

| ¹H NMR Chemical Shifts (ppm) | |||

| COOH (Carboxylic Acid) | 10-12 ppm | >10 ppm | |

| CH₃ (Methyl Group) | 2.5 ppm | 2.1-2.7 ppm |

Advanced Applications of 2 Methyl 1,3 Oxazole 4,5 Dicarboxylic Acid in Materials Science and Coordination Chemistry

Utilization as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

2-Methyl-1,3-oxazole-4,5-dicarboxylic acid serves as a versatile multifunctional organic ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). wikipedia.org Its rigid, heterocyclic structure, combined with the strategically positioned carboxylate groups and a nitrogen donor atom, allows for the formation of robust and dimensionally diverse supramolecular architectures. nih.gov The self-assembly of this ligand with various metal ions leads to the creation of one-, two-, or three-dimensional networks. wikipedia.org These materials are of significant interest due to their potential applications in areas such as gas storage, catalysis, and luminescence. mdpi.com

The structural analogue, 2-methyl-imidazole-4,5-dicarboxylic acid, has been used to construct a variety of metal-organic compounds, demonstrating how precise tuning of coordination modes can afford diverse structures and properties. researchgate.net Similarly, the oxazole-based ligand is expected to form stable frameworks with metal ions. For instance, related dicarboxylic acid ligands are known to bridge metal centers to form extended structures, a foundational principle of MOF chemistry. ossila.com The synthesis of these coordination polymers often occurs under solvothermal conditions, where the ligand and a metal salt react to form crystalline materials. mdpi.com

Diverse Coordination Modes of the Carboxylate and Heterocyclic Nitrogen Donor Atoms

The coordination versatility of this compound is central to its utility in constructing complex supramolecular structures. The ligand possesses multiple potential donor sites: the nitrogen atom of the oxazole (B20620) ring and the oxygen atoms of the two carboxylate groups at the 4 and 5 positions. This multifunctionality allows it to bind to metal centers in various ways. researchgate.net

The carboxylate groups can exhibit several coordination modes, including monodentate, bidentate chelating, and bidentate bridging. The specific mode adopted depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. The heterocyclic nitrogen atom also acts as a coordination site, linking to metal ions and further extending the dimensionality of the resulting framework. mdpi.com In analogous systems using imidazole-4,5-dicarboxylic acid, up to six potential donor atoms (two nitrogen and four oxygen atoms) can be involved in coordination, leading to a rich variety of structural motifs. researchgate.net This flexibility allows for the formation of diverse architectures, from simple one-dimensional chains to complex three-dimensional frameworks. rsc.org

| Donor Atom/Group | Potential Coordination Modes | Role in Framework Construction |

|---|---|---|

| Heterocyclic Nitrogen (N3) | Monodentate | Acts as a node or linker, connecting metal centers. |

| Carboxylate Groups (-COOH at C4 & C5) | Monodentate | Binds to a single metal ion. |

| Bidentate Chelating | Both oxygen atoms bind to the same metal ion. | |

| Bidentate Bridging | Oxygen atoms bridge two different metal ions, extending the network. |

Self-Assembly Processes in Coordination Polymer Formation

The formation of coordination polymers and MOFs from this compound and metal ions is a spontaneous process known as self-assembly. mdpi.com This process is governed by the principles of coordination chemistry, where the specific bonding preferences of the metal ions (nodes) and the geometric and electronic properties of the organic ligand (linker) dictate the final structure. rsc.org

Several factors can influence the outcome of the self-assembly process, including the choice of solvent, temperature, pH, and the nature of the counter-ions present in the reaction mixture. researchgate.net For example, strongly coordinating anions may compete with the ligand for coordination sites on the metal ion, leading to lower-dimensional structures like 1D chains. rsc.org Conversely, weakly coordinating anions are more likely to yield higher-dimensional 2D or 3D frameworks. rsc.org The interplay of these factors allows for a degree of control over the resulting architecture, enabling the synthesis of materials with desired topologies and properties.

Influence of Ligand Geometry on Coordination Architecture

The geometry of the this compound ligand is a critical determinant of the final architecture of the coordination polymer. The oxazole ring provides a rigid and planar core, while the adjacent carboxylate groups are positioned with a specific, fixed angle relative to each other. This inherent rigidity and defined geometry pre-program the way the ligand can connect metal centers in space.

This structural predetermination is a key principle in the rational design of MOFs, often referred to as reticular chemistry. wikipedia.org The V-shape of ligands with dicarboxylate groups on a five-membered ring can lead to the formation of specific network topologies. nih.gov The dimensionality of the resulting framework—whether it is a 1D chain, a 2D layer, or a 3D porous structure—is directly influenced by the ligand's shape and the coordination geometry of the metal ion. rsc.orgnih.gov By carefully selecting ligands with different geometries, chemists can control the assembly of coordination networks with predictable structures and functionalities. nih.gov

Role in Supramolecular Chemistry and Non-covalent Interactions

Hydrogen Bonding Networks

Hydrogen bonds are significant directional interactions that contribute to the structural integrity of coordination polymers. mdpi.com In structures derived from this compound, hydrogen bonds can form between various functional groups. For example, uncoordinated or protonated carboxylate oxygen atoms can act as hydrogen bond acceptors, while coordinated water molecules or other co-ligands can serve as donors. researchgate.net

These interactions can link adjacent polymer chains or layers, reinforcing the supramolecular assembly and creating a more robust, higher-dimensional network. mdpi.comnih.gov In the crystal structures of related heterocyclic dicarboxylic acids, extensive hydrogen-bonding networks are frequently observed, often playing a decisive role in the final packing arrangement. nih.govresearchgate.net

| Donor | Acceptor | Effect on Structure |

|---|---|---|

| Coordinated Water (O-H) | Carboxylate Oxygen (C=O) | Inter-chain or inter-layer linking |

| Amine/Amide Co-ligand (N-H) | Carboxylate Oxygen (C=O) | Stabilization of the primary framework |

| Aromatic C-H | Carboxylate Oxygen (C=O) | Further stabilization of the crystal packing |

| Uncoordinated Carboxylic Acid (O-H) | Heterocyclic Nitrogen (N) | Formation of supramolecular synthons |

π-π Stacking Interactions in Solid-State Structures

In the context of coordination polymers, π-π stacking can occur between ligands of adjacent chains or layers, helping to organize them into a well-defined three-dimensional supramolecular structure. rsc.orgnih.gov The strength and geometry of these interactions depend on the specific arrangement of the ligands, which is in turn dictated by the coordination to the metal centers. The interplay between coordination bonds and π-π stacking allows for the construction of intricate and stable crystalline materials. nih.gov

Applications in Catalysis and Organocatalysis

The unique structural features of this compound make it a promising ligand for the development of novel catalysts. The two carboxylate groups can coordinate to metal centers, while the nitrogen atom of the oxazole ring provides an additional coordination site. This allows for the formation of stable metal complexes with well-defined geometries, which is a key requirement for efficient catalysis.

While direct catalytic applications of this compound are still an emerging area of research, the broader class of oxazole-containing ligands has shown significant potential. For instance, vanadium complexes featuring methyl-substituted oxazole ligands have been successfully employed as catalysts in the copolymerization of ethylene (B1197577) and norbornene. mdpi.com The position of the methyl group on the oxazole ring was found to have a considerable impact on the performance of the copolymerization reaction, as well as on the microstructure and physical properties of the resulting copolymers. mdpi.com This highlights the potential for fine-tuning the catalytic activity of metal complexes by modifying the oxazole ligand.

The dicarboxylic acid functionality of this compound makes it an ideal candidate for the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials consisting of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and the presence of catalytically active metal sites make them highly attractive for applications in heterogeneous catalysis. While specific research on MOFs derived from this compound is limited, the closely related imidazole-dicarboxylic acids have been extensively used to create MOFs with diverse catalytic activities. This suggests a strong potential for the development of oxazole-based MOFs for various catalytic transformations.

In the realm of organocatalysis, where an organic molecule acts as the catalyst, derivatives of this compound could also find applications. The presence of both acidic (carboxylic acid) and basic (nitrogen atom) sites within the same molecule could enable it to act as a bifunctional catalyst for certain organic reactions.

Integration into Polymeric Materials

The difunctional nature of this compound, owing to its two carboxylic acid groups, allows it to act as a monomer in the synthesis of various polymeric materials. These carboxylic acid groups can readily undergo condensation reactions with diols to form polyesters or with diamines to form polyamides.

The incorporation of the rigid and thermally stable oxazole ring into the polymer backbone is expected to impart desirable properties to the resulting materials. These may include enhanced thermal stability, improved mechanical strength, and specific optical or electronic properties. The synthesis of aromatic polyamides from benzoxazole-dicarboxylic acids has been reported, yielding polymers with high thermal stability and good solubility in polar aprotic solvents. researchgate.net This provides a strong precedent for the potential of this compound in creating high-performance polymers.

Furthermore, the principles of polymer synthesis using bio-based dicarboxylic acids, such as 2,5-furandicarboxylic acid, can be applied to this compound. rsc.orgmdpi.com The synthesis of polyesters and polyamides from such renewable monomers is a rapidly growing field, driven by the need for sustainable alternatives to petroleum-based plastics. rsc.org The oxazole-based polymers could offer unique properties not accessible with other bio-based monomers.

Below is a table summarizing the potential polymer classes that can be synthesized from this compound and their expected properties.

| Polymer Class | Co-monomer | Expected Properties |

| Polyesters | Diols (e.g., ethylene glycol, 1,4-butanediol) | High thermal stability, enhanced mechanical strength, potential for specific optical properties. |

| Polyamides | Diamines (e.g., hexamethylenediamine, p-phenylenediamine) | Excellent thermal resistance, high tensile strength, good chemical resistance. |

| Coordination Polymers | Metal Ions | Porosity, catalytic activity, potential for sensing and separation applications. |

Future Research Directions and Concluding Perspectives on 2 Methyl 1,3 Oxazole 4,5 Dicarboxylic Acid

Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The synthesis of polysubstituted oxazoles is an active area of research, with various methods being continuously developed. tandfonline.com However, the efficient and selective synthesis of 2-Methyl-1,3-oxazole-4,5-dicarboxylic acid likely presents unique challenges. Future research should focus on developing novel synthetic pathways that offer high yields, scalability, and environmental sustainability.

One promising avenue is the exploration of one-pot reactions that directly construct the fully substituted oxazole (B20620) ring from simple precursors. tandfonline.com For instance, a one-pot Suzuki-Miyaura coupling reaction has been developed for the synthesis of 2,4,5-trisubstituted oxazoles from a carboxylic acid, an amino acid, and a boronic acid, showcasing the potential for convergent synthesis strategies. semanticscholar.org Investigating similar multi-component reactions tailored for the introduction of two carboxyl groups could be highly beneficial.

Furthermore, leveraging modern synthetic techniques such as microwave-assisted synthesis could lead to accelerated reaction times and improved yields. nih.gov Flow chemistry presents another opportunity for the safe and scalable production of this compound, allowing for precise control over reaction parameters.

A comparative analysis of potential synthetic strategies is presented in the table below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Multi-component Reactions | High atom economy, convergent synthesis, reduced workup. | Identification of suitable starting materials and catalysts. |

| Stepwise Synthesis | Greater control over substitution patterns. | Longer reaction sequences, potentially lower overall yields. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scalability may be a concern for industrial applications. |

| Flow Chemistry | High scalability, precise process control, enhanced safety. | Initial setup costs and optimization can be significant. |

Exploration of Advanced Functionalization Strategies for Tailored Properties

The two carboxylic acid groups of this compound are prime targets for a wide range of functionalization reactions. These modifications can be used to fine-tune the compound's physical, chemical, and biological properties for specific applications.

Future research should explore a variety of derivatization strategies, including:

Esterification and Amidation: Converting the carboxylic acid groups to esters and amides can modulate solubility, lipophilicity, and biological activity. This could lead to the development of new prodrugs or materials with tailored properties.

Coordination Chemistry: The carboxylic acid moieties can act as ligands for metal ions, opening the door to the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. researchgate.net

Polymerization: The dicarboxylic acid can serve as a monomer for the synthesis of novel polyesters and polyamides containing the oxazole heterocycle in the polymer backbone.

In-depth Mechanistic Understanding of Key Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing protocols and developing new ones. Future research should employ a combination of experimental and computational methods to elucidate these mechanisms.

Key areas for mechanistic investigation include:

Cyclization Reactions: Understanding the mechanism of the oxazole ring formation will enable the development of more efficient and selective synthetic routes.

Functional Group Interconversions: Studying the mechanisms of reactions involving the carboxylic acid groups will provide insights into their reactivity and selectivity.

Photochemical and Thermal Reactivity: Investigating the stability and reactivity of the compound under different conditions is essential for its application in materials science.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways, transition states, and the electronic properties of the molecule and its derivatives.

Expanding Applications in Advanced Materials and Supramolecular Systems

The rigid, planar structure of the oxazole ring, combined with the hydrogen bonding capabilities of the dicarboxylic acid groups, makes this compound a promising building block for advanced materials and supramolecular assemblies. researchgate.net

Drawing inspiration from the well-studied analogue, imidazole-4,5-dicarboxylic acid, which is known to form a variety of coordination polymers and supramolecular structures, future research could explore the following applications: researchgate.net

Metal-Organic Frameworks (MOFs): The dicarboxylate can act as a linker to construct porous MOFs with potential applications in gas storage, separation, and catalysis.

Supramolecular Gels: The ability to form extensive hydrogen-bonding networks could be exploited to create self-assembling supramolecular gels with tunable properties.

Liquid Crystals: The rigid core of the molecule suggests its potential use as a component in liquid crystalline materials.

The potential coordination modes of 2-Methyl-1,3-oxazole-4,5-dicarboxylate with metal ions are diverse and could lead to a rich variety of network topologies in MOFs.

Design of Next-Generation Oxazole-Based Chemical Entities for Specific Research Needs

The this compound scaffold provides a versatile platform for the design of next-generation chemical entities with tailored properties for specific research needs. By strategically modifying the core structure and the carboxylic acid functionalities, a diverse library of compounds can be generated.

Future design efforts could focus on:

Bioisosteric Replacement: The oxazole ring can be used as a bioisostere for other aromatic systems in the design of new drug candidates. The oxazole moiety is a known pharmacophore in many biologically active compounds. nih.gov

Fluorescent Probes: Functionalization of the oxazole core with fluorogenic groups could lead to the development of novel fluorescent probes for biological imaging and sensing applications.

Catalyst Scaffolds: The dicarboxylic acid groups can be used to anchor catalytic metal centers, creating novel catalysts for a variety of organic transformations.

The systematic exploration of the chemical space around this scaffold holds significant promise for the discovery of new molecules with valuable properties and applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-1,3-oxazole-4,5-dicarboxylic acid, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis of oxazole derivatives often involves refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled temperature and time. For example, a 65% yield was achieved via 18-hour reflux of hydrazide derivatives in DMSO, followed by ice-water quenching and crystallization . Adjusting solvent polarity (e.g., ethanol-water mixtures) and reaction time can mitigate side reactions. Characterization via melting point analysis (e.g., 141–143°C) and spectroscopy (IR/NMR) is critical for purity validation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the oxazole ring protons (δ 7.5–8.5 ppm) and carboxylic acid groups (δ 170–175 ppm).

- IR : Carboxylic acid C=O stretches appear at ~1700 cm, while oxazole ring vibrations occur at 1500–1600 cm.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO, MW 203.19) .

Q. How does the solubility of this compound in polar vs. nonpolar solvents affect its reactivity?

- Methodological Answer : The compound’s dual carboxylic acid groups confer high solubility in polar solvents (water, DMSO), enabling reactions like esterification or amidation. In nonpolar solvents (e.g., toluene), limited solubility may necessitate phase-transfer catalysts or elevated temperatures. Solvent choice directly impacts reaction kinetics and byproduct formation .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in catalytic applications of this compound?

- Methodological Answer : Discrepancies in catalytic efficiency may arise from variable protonation states of the carboxylic acid groups. For example, in acidic conditions (pH < 3), protonated carboxylates reduce nucleophilicity, whereas deprotonated forms (pH > 5) enhance metal coordination. Use pH-controlled experiments and DFT calculations to map active species .

Q. How can computational modeling (e.g., DFT) predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Step 1 : Optimize geometry using B3LYP/6-31G(d) basis sets.

- Step 2 : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites.

- Step 3 : Dock ligands (e.g., antibacterial targets like DNA gyrase) using AutoDock Vina to predict binding affinities. Correlate with experimental IC values from antimicrobial assays .

Q. What strategies resolve discrepancies in X-ray crystallographic data for oxazole derivatives?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.

- Refinement : Apply SHELXL for anisotropic displacement parameters. For example, bond angles (e.g., 105.25–128.72°) and torsional parameters (e.g., 2.44–3.39 Å) must align with expected molecular geometry .

Q. How do steric and electronic effects of substituents influence the biological activity of this compound analogs?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., phenyl groups) reduce membrane permeability but enhance target specificity.

- Electronic Effects : Electron-withdrawing groups (e.g., -NO) increase acidity of carboxylates, improving metal chelation. Compare MIC values against S. aureus and E. coli for structure-activity relationship (SAR) analysis .

Methodological Best Practices

- Synthetic Reproducibility : Document solvent purity, humidity, and inert atmosphere conditions (N/Ar) to minimize variability .

- Safety Protocols : Refer to SDS guidelines for handling carboxylic acids (e.g., skin/eye protection, ventilation) .

- Data Validation : Cross-validate spectroscopic data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。